molecular formula C8H4Cl2F3N B6285970 N-(4-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride CAS No. 143681-32-7

N-(4-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride

Cat. No.: B6285970
CAS No.: 143681-32-7
M. Wt: 242.02 g/mol
InChI Key: JAAZIJYCZQYEIZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride is an organic compound that features a trifluoromethyl group, a chlorophenyl group, and a carbonimidoyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride typically involves the reaction of 4-chloroaniline with trifluoroacetic anhydride to form an intermediate, which is then treated with phosgene to yield the final product. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the use of hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Addition Reactions: It can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen bonds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and may require the presence of a catalyst or base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine can yield a urea derivative, while reaction with an alcohol can produce a carbamate.

Scientific Research Applications

N-(4-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives has shown promise in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride involves its ability to form stable intermediates and react with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed. For instance, in biological systems, its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-methylthiocarbamoyl chloride
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide
  • N-(4-chlorophenyl)-2-chloroacetamide

Uniqueness

N-(4-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific chemical and biological activities that are not easily achievable with other similar compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-2,2,2-trifluoroethanimidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F3N/c9-5-1-3-6(4-2-5)14-7(10)8(11,12)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAZIJYCZQYEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Four grams (17.9 mmol) of 2,2,2-trifluoro-N-(4-chlorophenyl)acetamide, 9.61 g (35.8 mmol) of diphenyl chlorophosphate, 3.62 g (35.8 mmol) of triethylamine, and 20 ml of acetonitrile were introduced into a 50 ml flask and reacted for 16 hours while being refluxed (82° C.). After the reaction, the reaction solution was cooled to room temperature, 16 ml of ethyl acetate was added thereto, and the precipitate was then filtered off. The filtrate was subjected to solvent removal by evaporation, and the crude product thus obtained was purified by column chromatography (silica gel, ethyl acetate:hexane=3:7), resulting in 3.40 g of N-(4-chlorophenyl)-2,2,2-trifluoroacetimidoyl chloride as a yellow liquid (yield: 78.6%).
Quantity
17.9 mmol
Type
reactant
Reaction Step One
Quantity
9.61 g
Type
reactant
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step Two

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